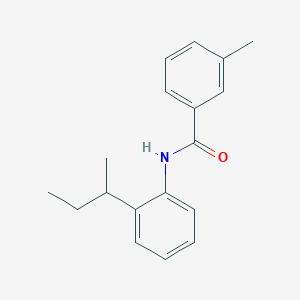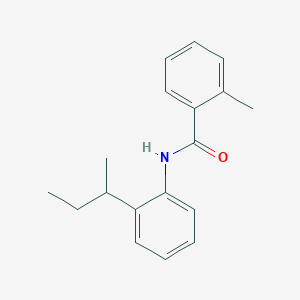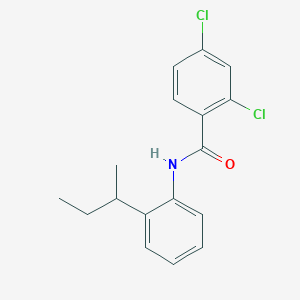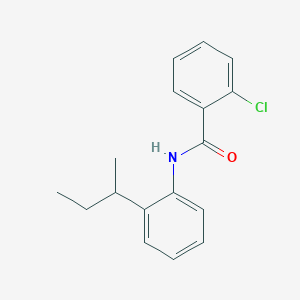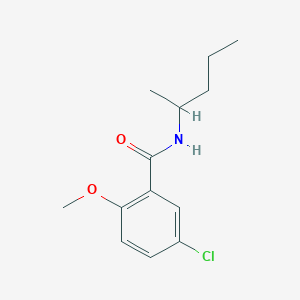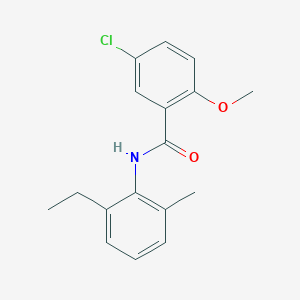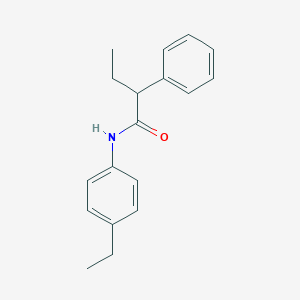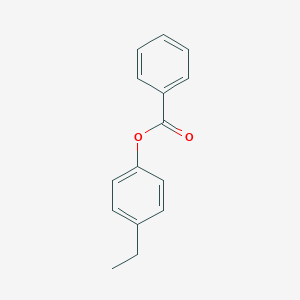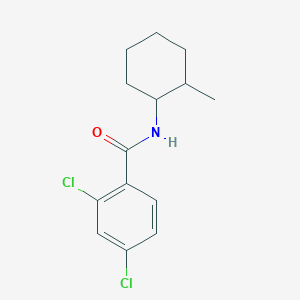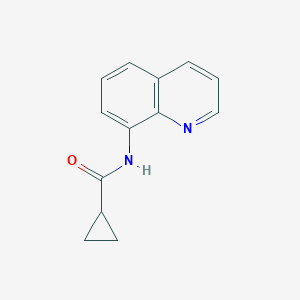
N-(8-quinolinyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-quinolinyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of quinoline derivatives. It is also known as quinoline-8-carboxylic acid cyclopropanecarboxamide or QCCA. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of QCCA is not fully understood. However, it has been proposed that QCCA exerts its pharmacological effects by modulating various signaling pathways in the cell. QCCA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects
QCCA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. QCCA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, QCCA has been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
QCCA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. QCCA is also stable under normal laboratory conditions and can be stored for extended periods. However, QCCA has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, QCCA has not been extensively studied for its toxicity profile, which may limit its potential applications in the future.
未来方向
There are several future directions for the study of QCCA. One potential application of QCCA is in the development of novel anticancer drugs. QCCA has been shown to inhibit the growth of various cancer cell lines and may have potential as a lead compound for drug development. Another future direction is the study of the mechanism of action of QCCA. Further research is needed to fully understand how QCCA exerts its pharmacological effects. Additionally, the toxicity profile of QCCA needs to be thoroughly investigated to determine its safety for use in humans.
合成方法
The synthesis of QCCA involves the reaction between 8-quinolinecarboxylic acid and cyclopropanecarbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to obtain the final product. The yield of QCCA can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the amount of reagents used.
科学研究应用
QCCA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. QCCA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
N-quinolin-8-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(10-6-7-10)15-11-5-1-3-9-4-2-8-14-12(9)11/h1-5,8,10H,6-7H2,(H,15,16) |
InChI 键 |
WBUQRRLYHKGCEX-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
C1CC1C(=O)NC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




